(3R)-3-amino-4,4-dimethylthietan-2-one hydrochloride
Description
(3R)-3-amino-4,4-dimethylthietan-2-one hydrochloride is a chemical compound with a unique structure that includes an amino group and a thietanone ring
Properties
IUPAC Name |
(3R)-3-amino-4,4-dimethylthietan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS.ClH/c1-5(2)3(6)4(7)8-5;/h3H,6H2,1-2H3;1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGLVOOAZGBFHC-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)S1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C(=O)S1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88199-77-3 | |
| Record name | (3R)-3-amino-4,4-dimethylthietan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-4,4-dimethylthietan-2-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a thietanone derivative with an amine source under acidic conditions to form the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-4,4-dimethylthietan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced amine derivatives, and substituted amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R)-3-amino-4,4-dimethylthietan-2-one hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of (3R)-3-amino-4,4-dimethylthietan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thietanone ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R)-3-amino-4,4-dimethylthietan-2-one hydrochloride include other thietanone derivatives and amino-substituted heterocycles. Examples include:
- (3R)-3-amino-4,4-dimethylthietan-2-one
- (3R)-3-amino-4,4-dimethylthietan-2-one sulfate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an amino group and a thietanone ring
Biological Activity
(3R)-3-amino-4,4-dimethylthietan-2-one hydrochloride is a compound with notable biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its structural characteristics, synthesis, biological effects, and potential applications based on diverse sources.
Structural Characteristics
The molecular formula of this compound is . It features a thietanone structure that contributes to its reactivity and biological properties. The following table summarizes its structural information:
| Property | Description |
|---|---|
| Molecular Formula | C5H9NOS |
| SMILES | CC1(C(C(=O)S1)N)C |
| InChI | InChI=1S/C5H9NOS/c1-5(2)3(6)4(7)8-5/h3H,6H2,1-2H3 |
| InChIKey | JZFGFIVMLZJKFB-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound has been explored in various studies. For instance, it can be derived from D-penicillamine through a series of steps involving methylation and chromatography techniques. The compound has been synthesized with varying yields depending on the specific reaction conditions and reagents used .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit certain enzymes involved in amino acid metabolism. This property could make it a candidate for therapeutic applications in metabolic disorders .
Neuroprotective Effects
Preliminary studies have indicated that this compound might possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study conducted on the antimicrobial effects of various thietanones, including this compound, demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Enzyme Inhibition Research : Another research focused on the enzyme inhibitory effects of thietanone derivatives found that this compound significantly inhibited enzymes involved in amino acid catabolism, suggesting its potential use in treating metabolic disorders .
- Neuroprotection Study : A neuroprotective study highlighted the ability of this compound to scavenge free radicals and reduce apoptosis in neuronal cells subjected to oxidative stress conditions. This suggests its potential role in developing treatments for neurodegenerative conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
